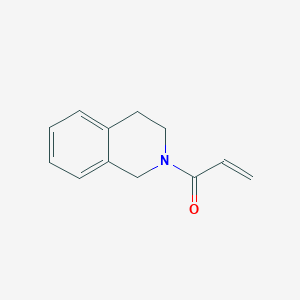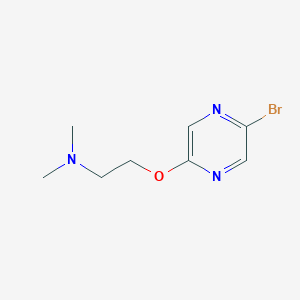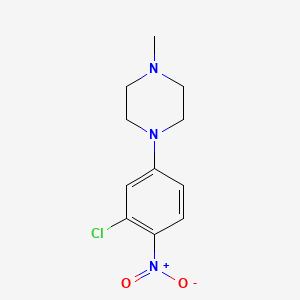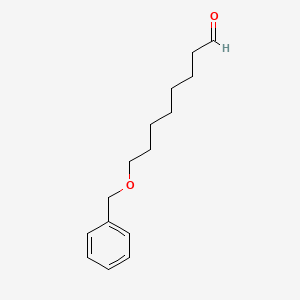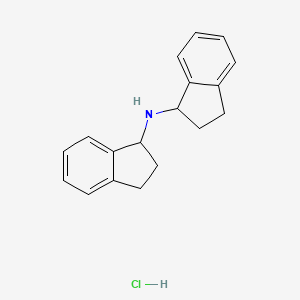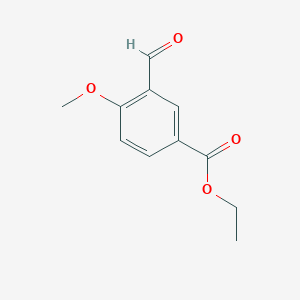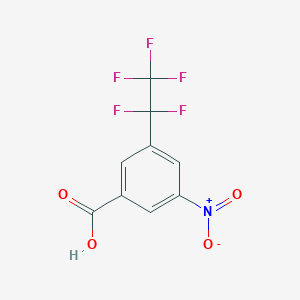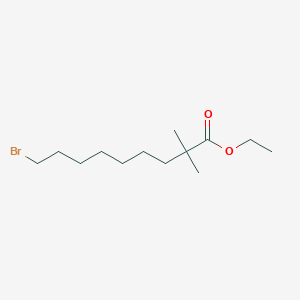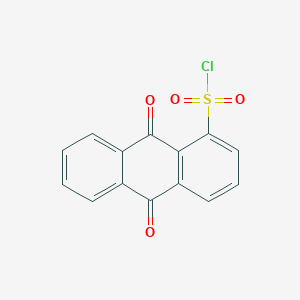
1-Chlorosulfonylanthraquinone
概要
説明
1-Chlorosulfonylanthraquinone is a synthetic compound derived from anthraquinone. It is characterized by its yellow crystalline appearance and has the molecular formula C14H7ClO5S. This compound has garnered attention due to its diverse applications in various fields, including medicine, environmental research, and industry.
準備方法
1-Chlorosulfonylanthraquinone can be synthesized through several methods. One common synthetic route involves the chlorosulfonation of anthraquinone. This process typically requires the use of chlorosulfonic acid as a reagent and is conducted under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-Chlorosulfonylanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine or sulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chlorosulfonylanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Research has explored its potential as an anticancer agent due to its ability to inhibit essential cellular proteins.
Medicine: Its derivatives have shown promise in treating certain diseases, including cancer.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 1-Chlorosulfonylanthraquinone involves its interaction with molecular targets within cells. It can inhibit specific enzymes and proteins, disrupting cellular processes and leading to its therapeutic effects. For example, in cancer research, it targets proteins involved in cell proliferation and survival, thereby inhibiting tumor growth .
類似化合物との比較
1-Chlorosulfonylanthraquinone is unique compared to other anthraquinone derivatives due to its specific functional groups. Similar compounds include:
1-Methylaminoanthraquinone: Used in dye production and has different reactivity due to the amino group.
1,3-Dihydroxy-9,10-anthraquinone: Known for its cytotoxic potency against cancer cell lines.
Anthraquinone-based laxatives: Such as aloe-emodin and rhein, which have different biological activities.
These compounds share the anthraquinone core but differ in their functional groups and applications, highlighting the versatility and specificity of this compound.
特性
IUPAC Name |
9,10-dioxoanthracene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-20(18,19)11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBFXZMYZMWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322389 | |
| Record name | 1-Chlorosulfonylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-69-8 | |
| Record name | 1-Anthraquinonesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chlorosulfonylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

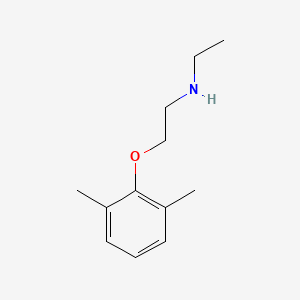
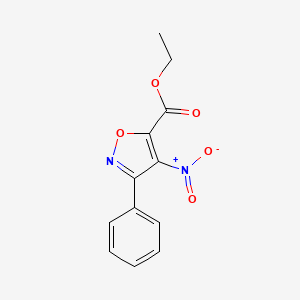
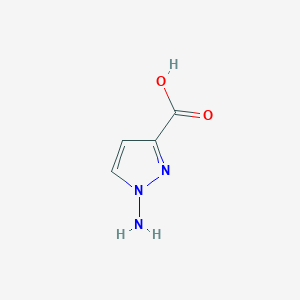
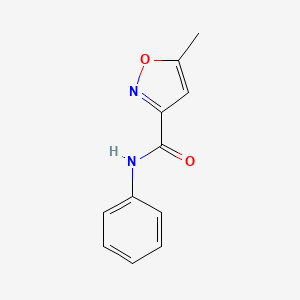
![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)
